8-nitro-6H-pyrido[1,2-a]quinazolin-6-one
Overview
Description
8-nitro-6H-pyrido[1,2-a]quinazolin-6-one is a heterocyclic compound that belongs to the class of quinazolinones. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a pyridoquinazoline core with a nitro group at the 8th position, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 8-nitro-6H-pyrido[1,2-a]quinazolin-6-one can be achieved through various synthetic routes. One of the efficient methods involves the Hofmann reaction, which includes the annulation of o-(pyridin-2-yl)aryl amides. This reaction is mediated by a nontoxic and eco-friendly organoiodine reagent, such as PIFA (phenyliodine(III) bis(trifluoroacetate)). The reaction conditions are mild, and the process is operationally simple, with a short reaction time and high yields .
Chemical Reactions Analysis
8-nitro-6H-pyrido[1,2-a]quinazolin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The nitro group at the 8th position can be reduced to an amino group, leading to the formation of 8-amino-6H-pyrido[1,2-a]quinazolin-6-one. Additionally, substitution reactions can occur at the nitro group, resulting in the formation of various derivatives with different functional groups .
Scientific Research Applications
8-nitro-6H-pyrido[1,2-a]quinazolin-6-one has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a building block for the synthesis of novel organic fluorophores and photocatalysts. In biology and medicine, it exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound’s unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development and therapeutic applications .
Mechanism of Action
The mechanism of action of 8-nitro-6H-pyrido[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells. The compound’s ability to modulate multiple pathways makes it a versatile agent in therapeutic applications .
Comparison with Similar Compounds
8-nitro-6H-pyrido[1,2-a]quinazolin-6-one can be compared with other similar compounds, such as 6H-pyrido[1,2-c]quinazolin-6-one and 11H-pyrido[2,1-b]quinazolin-11-one. These compounds share a similar quinazoline core but differ in the position and nature of substituents. The presence of the nitro group in this compound imparts unique chemical and biological properties, distinguishing it from its analogs. The nitro group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-nitropyrido[1,2-a]quinazolin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3/c16-12-9-7-8(15(17)18)4-5-10(9)14-6-2-1-3-11(14)13-12/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOKKZZLUZTPBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C3=C(N2C=C1)C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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